Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
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Overview
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced pharmacological activity and stability in various chemical environments . The presence of both pyridine and isoquinoline moieties in its structure makes it a valuable compound in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the compound may interact with its targets through key hydrogen bonding interactions . This interaction could potentially lower the pKa of the cyclic carbamate, thereby enhancing the compound’s inhibitory activity against the reverse transcriptase enzyme .
Biochemical Pathways
Given its potential inhibitory activity against the reverse transcriptase enzyme , it may be involved in the regulation of the reverse transcription process, which is a critical step in the life cycle of certain types of viruses.
Result of Action
Based on its potential inhibitory activity against the reverse transcriptase enzyme , it can be inferred that the compound may interfere with the replication of certain types of viruses at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, including the formation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: N-bromosuccinimide (NBS), sulfuryl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: Contains a trifluoromethyl group and is used for treating hereditary angioedema.
Saflufenacil: Another trifluoromethyl-containing compound used as an herbicide.
Uniqueness
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its combination of pyridine and isoquinoline moieties, which confer distinct chemical and biological properties. Its trifluoromethyl group further enhances its stability and pharmacological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c1-24(15-14(19)7-10(8-23-15)18(20,21)22)25-9-13(17(27)28-2)11-5-3-4-6-12(11)16(25)26/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZNHCEHUOXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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